molecular formula C11H18N2O2 B2900351 N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide CAS No. 2411284-85-8

N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide

Cat. No.: B2900351
CAS No.: 2411284-85-8
M. Wt: 210.277
InChI Key: JSIQXKCVRQXVHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxy group and azetidine ring play crucial roles in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypropyl)methacrylamide: Similar in structure but differs in the presence of a methacrylamide group.

    2-Hydroxy-2-methyl-1-phenyl-1-propanone: Shares the hydroxy and methyl groups but has a different core structure.

Uniqueness

N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide is unique due to its combination of an azetidine ring and a but-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(2-hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-5-10(14)12-9-6-13(7-9)8-11(2,3)15/h9,15H,6-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQXKCVRQXVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CN(C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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